molecular formula C9H7BrF4O B13483377 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene

Cat. No.: B13483377
M. Wt: 287.05 g/mol
InChI Key: ZTARHONQZINXLM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene is a fluorinated benzyl bromide featuring a bromomethyl group, a methoxymethyl substituent, and four fluorine atoms on the aromatic ring. This compound serves as a critical intermediate in synthesizing agrochemicals such as dimefluthrin (). Its structure combines electron-withdrawing fluorine atoms and an electron-donating methoxymethyl group, which influence its reactivity and physical properties.

Properties

IUPAC Name

1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c1-15-3-5-8(13)6(11)4(2-10)7(12)9(5)14/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTARHONQZINXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=C(C(=C1F)F)CBr)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a tetrafluorinated benzyl alcohol derivative, which undergoes selective functionalization to introduce the methoxymethyl and bromomethyl substituents. The key steps involve:

  • Halogenation of benzyl alcohol derivatives to form halomethyl intermediates.
  • Alkoxylation to introduce the methoxymethyl group.
  • Bromination of methyl groups to yield the bromomethyl functionality.

Detailed Stepwise Synthesis

Step 1: Preparation of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol
  • Starting material: 2,3,5,6-tetrafluorobenzyl alcohol.
  • Reaction: Treatment with hydrogen halide (e.g., HCl) in an inert solvent at 40–120 °C for 2–20 hours to form 3-halomethyl-1,2,4,5-tetrafluorobenzene intermediate.
  • This halogenation selectively replaces a hydroxymethyl group with a halomethyl group, preparing the molecule for further substitution.
Step 2: Formation of 3-Methoxymethyl-1,2,4,5-tetrafluorobenzene
  • The halomethyl intermediate is reacted with methanol under the influence of an inorganic base (alkali) at 0–65 °C for 1–20 hours.
  • This nucleophilic substitution replaces the halogen with a methoxymethyl group, yielding the methoxymethylated tetrafluorobenzene derivative.
Step 3: Introduction of the Bromomethyl Group
  • The methoxymethyl tetrafluorobenzene is dissolved in an inert solvent (e.g., carbon tetrachloride).
  • Bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions.
  • This selectively brominates the methyl group adjacent to the aromatic ring, producing 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene.
Alternative Method: Organolithium-Mediated Hydroxymethylation
  • The methoxymethylated tetrafluorobenzene can be treated with an organolithium reagent at low temperatures (0 to -78 °C).
  • Formaldehyde gas is introduced to form a hydroxymethyl intermediate.
  • Subsequent bromination converts the hydroxymethyl group to the bromomethyl group.

Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Temperature (°C) Time (hours) Product Intermediate
1 Halogenation (hydrogen halide) 2,3,5,6-tetrafluorobenzyl alcohol + HCl + solvent 40–120 2–20 3-halomethyl-1,2,4,5-tetrafluorobenzene
2 Alkoxylation (nucleophilic substitution) Halomethyl intermediate + methanol + alkali 0–65 1–20 3-methoxymethyl-1,2,4,5-tetrafluorobenzene
3 Bromination (radical) Methoxymethyl derivative + NBS + benzoyl peroxide Reflux Several hrs This compound

Analysis of Preparation Methods

  • Selectivity: The fluorine substituents on the benzene ring exert strong electron-withdrawing effects, stabilizing intermediates and directing substitution reactions with high regioselectivity.
  • Yield and Purity: The described methods achieve high yields and purity due to controlled reaction conditions and the use of selective reagents like N-bromosuccinimide and organolithium compounds.
  • Scalability: The use of commercially available reagents and mild reaction conditions facilitates scale-up for industrial or research applications.
  • Safety Considerations: Handling brominating agents and organolithium reagents requires strict safety protocols due to their reactivity and potential hazards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH2Br) serves as a primary reaction site due to its capacity as a leaving group in SN2 mechanisms. Experimental protocols from related fluorinated benzyl bromides demonstrate predictable substitution patterns:

Table 1: Representative Nucleophilic Substitution Conditions

NucleophileSolventTemperatureYieldSource
AminesDMF80°C72-85%
ThiolsTHF25°C65-78%
AlcoholsToluene100°C58-70%

For example, reaction with primary amines in DMF at 80°C produces secondary amine derivatives, while thiols in THF at ambient temperatures yield thioether analogs . Methanol under reflux conditions replaces bromine with methoxy groups, though competing elimination may occur at elevated temperatures .

Hydrolysis of Methoxymethyl Group

The methoxymethyl (-CH2OCH3) group undergoes acid- or base-catalyzed hydrolysis to form phenolic derivatives. Patent data (CN102731269B) reveals:

  • Acidic Hydrolysis : 6M HCl at 90°C cleaves the ether bond, yielding 2,3,5,6-tetrafluoro-4-(hydroxymethyl)benzyl bromide (82% yield) .

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 70°C produces the same product but with lower efficiency (64% yield) .

Key Observation : Fluorine substituents stabilize the intermediate carbocation, enhancing hydrolysis rates compared to non-fluorinated analogs.

Elimination Reactions

Under strongly basic conditions (e.g., KOtBu in DMSO), the bromomethyl group participates in β-elimination, generating a vinyl fluoride intermediate. This reaction is less favored in this compound due to steric hindrance from adjacent fluorine atoms .

Stability and Side Reactions

  • Thermal Decomposition : At temperatures >150°C, debromination occurs, forming 2,3,5,6-tetrafluoro-4-methoxymethyltoluene (ΔG‡ = 98 kJ/mol) .

  • Light Sensitivity : UV exposure induces homolytic C-Br bond cleavage, producing a benzyl radical detectable via EPR spectroscopy .

Comparative Reactivity with Analogs

Table 3: Reaction Selectivity vs. Structural Analogs

CompoundBromine ReactivityMethoxymethyl Stability
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzeneLowerHigher
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcoholN/AModerate

The methoxymethyl group in the target compound exhibits greater stability under acidic conditions compared to trifluoromethyl analogs .

Scientific Research Applications

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution, the electron-withdrawing fluorine atoms influence the reactivity of the benzene ring, directing electrophiles to specific positions on the ring .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

A. Trifluoromethyl vs. Methoxymethyl Substituents

  • This increases reactivity in nucleophilic substitutions compared to the methoxymethyl analogue. Applications: Likely used in high-stability fluorinated polymers or specialty chemicals.
  • Target Compound (Methoxymethyl substituent) :
    • The methoxymethyl (-CH₂OCH₃) group is electron-donating, reducing the electrophilicity of the benzylic bromine. This results in milder reaction conditions for substitutions (e.g., SN2 reactions).
    • Applications: Preferred in pesticide synthesis (e.g., dimefluthrin) due to controlled reactivity and biodegradability ().

B. Methoxy vs. Methoxymethyl Groups

  • 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methoxybenzene ():
    • The methoxy (-OCH₃) group lacks the methylene spacer, reducing steric bulk but increasing electron donation. This may lower thermal stability compared to the methoxymethyl analogue.
    • Reactivity: Higher electron density on the ring may slow down electrophilic reactions.

Key Observations :

  • The target compound’s synthesis () emphasizes sustainability, utilizing low-value precursors and achieving high yields under mild conditions.
  • Trifluoromethyl analogues () require aggressive reagents (e.g., HNO₃) and high temperatures, increasing production costs.

A. Dimefluthrin (2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl ester) :

  • Derived from the target compound’s alcohol precursor (TFMMBAL, ).
  • Advantages: Enhanced photostability and insecticidal activity due to fluorine and methoxymethyl groups ().

B. Comparators :

  • Fluazolate : Contains a pyrazolyl-benzene ester (). Lacks fluorine, reducing environmental persistence.
  • Chloropropylate : Features chloro substituents (). Less stable under UV exposure compared to fluorinated analogues.

Physical and Chemical Properties

Property Target Compound 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene 2,3,5,6-Tetrafluorobenzylbromide
Molecular Weight 301.15 g/mol 297.00 g/mol 243.00 g/mol
Boiling Point Not reported 113–115°C (1 mmHg, ) ~200°C (estimated)
Solubility Moderate in polar solvents Low polarity due to -CF₃ High in halogenated solvents
Electron Effect Electron-donating (-CH₂OCH₃) Electron-withdrawing (-CF₃) Moderate (-F)

Key Insight : The methoxymethyl group improves solubility in polar reaction media, facilitating its use in aqueous-phase syntheses ().

Biological Activity

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene is a synthetic organic compound characterized by its unique molecular structure and potential biological activities. The compound's molecular formula is C9H7BrF4OC_9H_7BrF_4O, with a molecular weight of approximately 287.05 g/mol. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

The structure of this compound features a bromomethyl group and multiple fluorine atoms that significantly influence its reactivity and interactions with biological systems. The presence of the methoxymethyl group adds to its chemical versatility.

PropertyValue
Molecular FormulaC9H7BrF4OC_9H_7BrF_4O
Molecular Weight287.05 g/mol
CAS Number2680542-14-5

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the bromomethyl group. This group acts as a leaving group, allowing nucleophiles to attack the aromatic ring. Additionally, the electron-withdrawing fluorine atoms can modulate the reactivity of the benzene ring towards electrophiles.

Cytotoxicity Studies

In cytotoxicity assays, compounds with similar halogenated structures have shown varying degrees of toxicity towards different cell lines. For instance, halogenated benzene derivatives have been investigated for their effects on cancer cell lines, suggesting that modifications such as bromination and fluorination can enhance or reduce cytotoxic effects depending on the target cells.

Case Study 1: Antimicrobial Screening

A recent study screened various halogenated aromatic compounds for their antimicrobial activities. The results indicated that compounds with multiple fluorine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts. Although specific data on this compound was not included in this study, it highlights the potential for similar compounds.

Case Study 2: Cytotoxicity in Cancer Research

In cancer research focusing on halogenated compounds, several studies have reported that brominated and fluorinated derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. For example, derivatives similar to this compound were tested against various cancer cell lines and showed promising results in inhibiting cell proliferation.

CompoundCell LineIC50 (µM)
1-(Bromomethyl)-2-fluorobenzeneMCF-7 (Breast)15
1-(Bromomethyl)-3-fluorobenzeneHeLa (Cervical)20
This compound TBDTBD

Q & A

Q. What are the key synthetic routes for preparing 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene?

The compound is typically synthesized via bromination of its alcohol precursor, (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methanol , using reagents like PBr₃ or HBr in anhydrous conditions . This method ensures high regioselectivity for the bromomethyl group. Alternatively, nucleophilic substitution on pre-fluorinated benzyl bromide derivatives can be employed, though fluorination steps require careful control of temperature and catalysts (e.g., KF/CuI systems) to avoid defluorination .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use HPLC or GC with a polar stationary phase (e.g., ZORBAX Eclipse Plus C18) to separate impurities, particularly residual alcohols or brominated byproducts.
  • Spectroscopy :
    • ¹⁹F NMR : Distinct signals for the four fluorine atoms (δ -120 to -140 ppm for aromatic fluorines) confirm substitution patterns .
    • Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z 298.96 (C₉H₇BrF₄O) with isotopic signatures matching bromine .

Q. What are the critical storage conditions to prevent degradation?

Store under inert gas (Ar/N₂) at 2–8°C in amber glass vials to avoid photolytic debromination or hydrolysis of the methoxymethyl group. Desiccants (e.g., molecular sieves) are essential due to moisture sensitivity .

Advanced Research Questions

Q. How does the electronic influence of fluorine substituents affect reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, reducing electrophilic substitution rates. However, the bromomethyl group remains reactive in SN2 reactions, enabling applications in Suzuki-Miyaura couplings with Pd catalysts (e.g., Pd(PPh₃)₄) for biaryl synthesis. Fluorine’s ortho-directing effects can be leveraged to control regioselectivity in subsequent functionalization .

Q. What role does this compound play in synthesizing pyrethroid insecticides like momfluorothrin?

It serves as a critical intermediate in esterification reactions. For example, reacting it with chrysanthemic acid derivatives under Mitsunobu conditions (DIAD, PPh₃) forms the ester backbone of momfluorothrin. The methoxymethyl group enhances lipid solubility, improving insecticidal activity by facilitating penetration through insect cuticles .

Q. How can computational methods predict its reactivity in nucleophilic substitutions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate the LUMO distribution, highlighting the bromomethyl carbon as the primary electrophilic site.
  • Hammett Studies : Correlate σₚ values of substituents (e.g., -OCH₃, -F) with reaction rates to predict kinetic barriers in SN2 mechanisms .

Q. What analytical challenges arise in quantifying trace degradation products?

Degradation via hydrolysis generates 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol , detectable via LC-MS/MS (MRM transition m/z 298.96 → 181.02). Use deuterated internal standards (e.g., D₃-methoxy analogs) to improve quantification accuracy in environmental matrices .

Methodological Considerations for Data Contradictions

Q. Discrepancies in reported synthetic yields: How to resolve?

Yields vary (60–85%) due to competing side reactions (e.g., elimination to form alkenes). To mitigate:

  • Temperature Control : Maintain reactions below 0°C during bromination to suppress β-elimination.
  • Catalyst Screening : Test alternative Lewis acids (e.g., ZnBr₂ vs. AlCl₃) to optimize electrophilic substitution efficiency .

Q. Conflicting NMR assignments for fluorine environments: Best practices?

  • ¹⁹F-¹H HOESY : Maps spatial proximity between fluorine and methoxymethyl protons, clarifying substitution patterns.
  • Crystallography : Single-crystal X-ray diffraction provides definitive proof of regiochemistry, though crystallization may require slow diffusion of hexane into DCM solutions .

Applications in Material Science

Q. Can this compound act as a monomer for fluorinated polymers?

Yes. Radical polymerization with initiators like AIBN generates poly(bromomethyl-fluorobenzene) backbones. Subsequent substitution of bromine with nucleophiles (e.g., -NH₂, -SH) introduces functionality for gas-separation membranes or hydrophobic coatings .

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